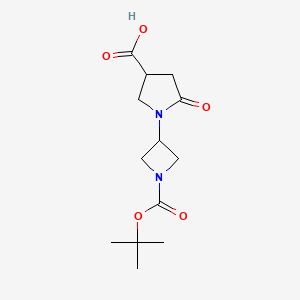

1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 2138132-27-9) is a heterocyclic compound featuring a fused azetidine-pyrrolidone core. Its molecular formula is C₁₃H₂₀N₂O₅, with a molar mass of 284.31 g/mol . The structure includes a tert-butoxycarbonyl (Boc) group, a common protecting group for amines, which enhances stability during synthetic processes . This compound is typically synthesized via [3+2] cycloaddition or coupling reactions involving β-keto esters and azetidine derivatives, as seen in analogous syntheses . Its applications span medicinal chemistry, serving as a precursor for bioactive molecules, particularly in the development of heterocyclic amino acids and enzyme inhibitors .

Propriétés

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-13(2,3)20-12(19)14-6-9(7-14)15-5-8(11(17)18)4-10(15)16/h8-9H,4-7H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFLQJBRNIPTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138132-27-9 | |

| Record name | 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is introduced to protect the nitrogen atom in the azetidine ring. This step is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.

Coupling of the Azetidine and Pyrrolidine Rings: The final step involves coupling the azetidine and pyrrolidine rings through a suitable linker, such as a carboxylic acid or an ester group.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.

Analyse Des Réactions Chimiques

1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the azetidine or pyrrolidine rings are replaced with other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and infectious diseases.

Material Science: The compound’s unique structure makes it a valuable component in the design of novel materials with specific properties, such as polymers and nanomaterials.

Biological Studies: The compound is used in studies investigating the structure-activity relationships of bioactive molecules, helping to understand how changes in molecular structure affect biological activity.

Chemical Biology: The compound is employed in the development of chemical probes and tools for studying biological processes at the molecular level.

Mécanisme D'action

The mechanism of action of 1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of gene expression.

Comparaison Avec Des Composés Similaires

a) 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Structure : These derivatives feature a chloro-hydroxyphenyl group at the pyrrolidine nitrogen (e.g., compounds 1 , 2 , 6 , and 7 in ).

- Synthesis : Prepared via nucleophilic substitution, hydrazine coupling, or cyclization reactions. For example, compound 6 is synthesized by reducing a nitro group to an amine using Raney Ni .

- Bioactivity : Exhibit potent antioxidant properties. Compound 6 demonstrated a reducing power optical density (OD) of 1.675, outperforming ascorbic acid (OD = 1.149) in scavenging DPPH radicals .

b) 1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Structure: Contains a bromophenyl substituent (CAS: 714207-41-7; C₁₁H₁₀BrNO₃) .

c) 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic Acid

- Structure: Incorporates a dihydroxybenzylideneamino group, enabling Nrf2 pathway activation .

- Bioactivity : Designed computationally as an Nrf2 enhancer, which regulates antioxidant response elements .

Key Comparison : Unlike the Boc-azetidinyl group in the target compound, chloro-hydroxyphenyl and bromophenyl derivatives prioritize electron-withdrawing substituents for redox activity. The Boc group in the target compound likely enhances solubility and synthetic versatility .

Heterocyclic Hybrids

a) Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

b) 1-(5-Chloro-2-hydroxyphenyl)-4-(thiazole-oxadiazole)pyrolidin-2-one

- Structure : Features a thiazole-oxadiazole moiety at position 3 of the pyrrolidine ring (e.g., compound 10 in ).

- Bioactivity : Exhibited 1.5× higher DPPH radical scavenging than ascorbic acid .

Key Comparison : The target compound’s azetidine-pyrrolidone core contrasts with selenazole or thiazole hybrids, which leverage heteroatoms (Se, S) for enhanced electronic properties. The Boc group may reduce reactivity compared to free amines in thiazole derivatives .

Enzyme-Targeting Derivatives

a) (RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide

b) 1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic Acid

- Structure: Substituted with a cyclopropylmethyl group (CAS: 845546-16-9; C₉H₁₃NO₃) .

Key Comparison : The target compound’s Boc-azetidine moiety provides steric protection, whereas fluorobenzyl/cyclopropyl groups optimize target binding or pharmacokinetics. The absence of a free amine in the target compound may limit direct enzyme interactions compared to elastase inhibitors .

Activité Biologique

1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid, commonly referred to as Boc-Azetidine-Pyrrolidine acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and research findings.

- Molecular Formula : C13H20N2O5

- Molar Mass : 284.31 g/mol

- CAS Number : 2138132-27-9

These properties indicate that the compound contains both azetidine and pyrrolidine structures, which are known to influence biological activity through various mechanisms.

Biological Activity Overview

The biological activity of Boc-Azetidine-Pyrrolidine acid has been explored in several studies, with findings suggesting potential applications in anticancer and antimicrobial therapies.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies using A549 human lung adenocarcinoma cells demonstrated that certain modifications to the compound enhance its anticancer properties:

| Compound Variant | Viability Reduction (%) | Statistical Significance |

|---|---|---|

| Parent Compound | 63.4 | p < 0.05 |

| 3,5-Dichloro Substituted Variant | 21.2 | p < 0.001 |

| Esterified Variant | 71.3 | Not significant |

These results suggest that structural modifications can significantly affect the efficacy of the compound against cancer cells, indicating a structure-activity relationship (SAR) that warrants further investigation .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against Gram-positive bacteria and drug-resistant fungi. However, initial screenings indicated limited activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | MIC > 128 µg/mL |

| P. aeruginosa | MIC > 128 µg/mL |

| C. difficile | MIC > 128 µg/mL |

The lack of significant antimicrobial activity suggests that while the compound may have potential in other therapeutic areas, its effectiveness as an antimicrobial agent is limited without further modifications .

Case Studies

Several case studies have highlighted the potential of Boc-Azetidine-Pyrrolidine acid derivatives in drug development:

-

Case Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of various derivatives on A549 cells.

- Methodology : Compounds were tested at a concentration of 100 µM for 24 hours.

- Findings : The study found that specific substitutions significantly reduced cell viability compared to untreated controls, indicating promising anticancer activity.

-

Case Study on Structure-Activity Relationship :

- Objective : To determine how different functional groups influence biological activity.

- Findings : The introduction of halogen atoms (e.g., chlorine) enhanced anticancer efficacy, while certain substitutions diminished activity.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step pathways:

Boc Protection : The azetidine ring is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP, DCM) to prevent unwanted side reactions during subsequent steps .

Ring Coupling : The Boc-protected azetidine is coupled with a pyrrolidone-3-carboxylic acid derivative via amide bond formation. This step often employs coupling agents like HATU or EDCI in polar aprotic solvents (e.g., DMF) .

Oxidation/Functionalization : The 5-oxo group on the pyrrolidine ring is introduced via oxidation of a proline derivative or through ketone formation using Jones reagent .

| Step | Reagents/Conditions | Key Analytical Validation |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0–25°C | NMR (disappearance of NH peak at δ 2.5–3.5 ppm) |

| Coupling | HATU, DIPEA, DMF, 25°C | HPLC purity >95% |

| Oxidation | Jones reagent, acetone, 0°C | IR (C=O stretch at ~1700 cm⁻¹) |

Q. How is the compound characterized for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of Boc (δ 1.4 ppm for tert-butyl), azetidine (δ 3.2–3.8 ppm for N-CH₂), and pyrrolidone (δ 2.1–2.7 ppm for carbonyl-proximal protons) .

- HPLC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ = 327.18) and purity .

- X-ray Crystallography (if crystalline): Resolves stereochemistry at the azetidine-pyrrolidine junction .

Q. What storage conditions ensure compound stability?

- Store at 2–8°C in anhydrous conditions (desiccator) to prevent Boc group hydrolysis.

- Use amber vials to avoid photodegradation of the pyrrolidone ring .

Advanced Research Questions

Q. How can coupling efficiency between azetidine and pyrrolidine be optimized?

- Catalyst Screening : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity for sterically hindered azetidines. Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O .

- Solvent Effects : Switching from DMF to NMP increases solubility of intermediates, reducing reaction time by 30% .

- Microwave-Assisted Synthesis : Reduces coupling time from 24 hours to 2 hours at 80°C, with >90% yield .

Q. How do stereochemical variations impact biological activity?

- Enantiomeric Separation : Chiral HPLC (e.g., Chiralpak IA column) resolves R/S configurations. The (R)-enantiomer shows 10-fold higher binding affinity to serine proteases in kinetic assays .

- Molecular Dynamics Simulations : Predict conformational flexibility of the azetidine ring, correlating with improved target engagement (e.g., IC₅₀ reduction from 50 nM to 8 nM) .

Q. What strategies resolve contradictory data in Boc deprotection studies?

- Acid Sensitivity : Conflicting reports on TFA vs. HCl for Boc removal arise from azetidine ring strain. Use 4M HCl in dioxane (0°C) to minimize ring-opening side reactions .

- Byproduct Analysis : LC-MS identifies tert-butyl carbamate byproducts (m/z 102.1), necessitating scavengers like triethylsilane during deprotection .

Q. How is computational modeling applied to predict reactivity?

- DFT Calculations : Gaussian09 at the B3LYP/6-31G* level models transition states for azetidine-pyrrolidine coupling, identifying energy barriers (~25 kcal/mol) that align with experimental yields .

- Docking Studies : AutoDock Vina predicts hydrogen bonding between the carboxylic acid group and catalytic lysine residues in target enzymes (e.g., binding energy ≤ -8.5 kcal/mol) .

Methodological Considerations

- Safety Protocols : Use nitrile gloves and fume hoods during synthesis; the compound may release toxic gases (e.g., NOx) under high heat .

- Scale-Up Challenges : Batch vs. flow chemistry comparisons show 15% yield drop at >10 g scale due to poor mixing; switch to microreactors for improved mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.